molecular formula C6H13NO2 B8211608 [(2S,5S)-5-aminooxan-2-yl]methanol

[(2S,5S)-5-aminooxan-2-yl]methanol

Cat. No.: B8211608
M. Wt: 131.17 g/mol
InChI Key: LGXUYQPVNUGLTG-WDSKDSINSA-N
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Description

[(2S,5S)-5-Aminooxan-2-yl]methanol is a chiral amino alcohol derivative featuring a six-membered oxane (tetrahydropyran) ring with stereochemical configurations at positions 2 (S) and 5 (S). The compound consists of:

  • Oxane ring: A saturated oxygen-containing heterocycle with chair or boat conformations depending on substituent positions .
  • Amino group: At position 5, contributing to basicity and hydrogen-bonding capacity.
  • Hydroxymethyl group: At position 2, enhancing polarity and solubility in polar solvents.

This compound is of interest in pharmaceutical synthesis and asymmetric catalysis due to its stereochemical rigidity and functional group versatility.

Properties

IUPAC Name

[(2S,5S)-5-aminooxan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-5-1-2-6(3-8)9-4-5/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXUYQPVNUGLTG-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OCC1N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC[C@H]1N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Core Structure Substituents/Functional Groups Stereochemistry Key Evidence
[(2S,5S)-5-Aminooxan-2-yl]methanol Oxane (6-membered) -NH₂ (C5), -CH₂OH (C2) 2S,5S
[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol Oxane -C6H4CH3 (C5), -CH₂OH (C2) 2S,5R
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol 1,3-Dioxane (6-membered) -NH₂ (C5), -CH₂OH (C5), -CH3 (C2, C2') Not specified
((2S,5S)-5-Methylpiperazin-2-yl)methanol Piperazine (6-membered) -CH3 (C5), -CH₂OH (C2) 2S,5S
(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol Oxazoline (5-membered) -Ph (C5), -CH3 (C2), -CH₂OH (C4) 4S,5S

Key Observations :

  • Ring Type : The oxane and piperazine derivatives have six-membered rings, while oxazoline is five-membered. The 1,3-dioxane variant contains two oxygen atoms, increasing polarity.
  • Substituents : The presence of aromatic (e.g., phenyl in ) or alkyl (e.g., methyl in ) groups modulates lipophilicity and steric effects.

Physicochemical Properties

Property This compound (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol ((2S,5S)-5-Methylpiperazin-2-yl)methanol
Molecular Weight (g/mol) ~161 (estimated) 161.2 130.19
Polarity High (due to -NH₂ and -OH) Very high (two oxygen atoms in dioxane) Moderate (piperazine’s basicity)
Solubility Soluble in polar solvents (e.g., water, methanol) Enhanced solubility in water Soluble in polar aprotic solvents
Toxicity Likely moderate (methanol derivative risk ) High (toxicological hazards noted ) Requires handling precautions

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